N,N-diethyl-1,1,1-trifluoromethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

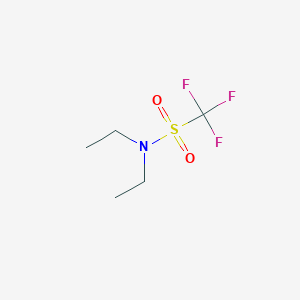

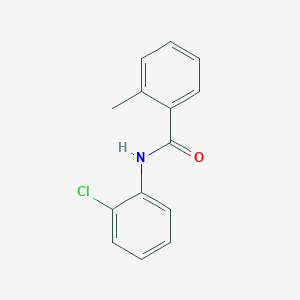

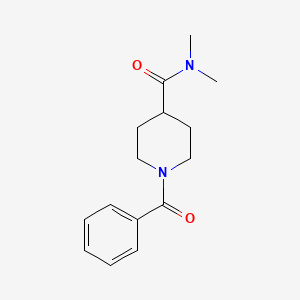

“N,N-diethyl-1,1,1-trifluoromethanesulfonamide” is a chemical compound with the molecular formula C5H10F3NO2S . It has a molecular weight of 205.199 .

Molecular Structure Analysis

The molecular structure of “N,N-diethyl-1,1,1-trifluoromethanesulfonamide” is represented by the formula C5H10F3NO2S . The InChI representation of the molecule isInChI=1S/C5H10F3NO2S/c1-3-9(4-2)12(10,11)5(6,7)8/h3-4H2,1-2H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-diethyl-1,1,1-trifluoromethanesulfonamide” are not fully detailed in the search results. The molecular weight is 205.199 , and the molecular formula is C5H10F3NO2S .Scientific Research Applications

Medicinal Chemistry and Drug Development

Trifluoromethanesulfonamides (triflamides) have made a substantial impact in medicinal chemistry. Researchers have harnessed their high acidity and lipophilicity to design drugs and prodrugs. The triflamide group serves as a key structural motif in various pharmaceutical compounds. These derivatives exhibit promising biological activity, making them valuable candidates for drug discovery and development .

Catalysis and Electrophilic Reactions

Triflamides act as powerful electrophiles in a wide range of reactions. Their unique reactivity stems from their strong NH-acidic character. Researchers have employed them as catalysts and additives in synthetic transformations. Their ability to activate substrates and facilitate bond-forming processes has led to innovative applications in organic synthesis .

Hydrophobic Solvent in Lithium-Sulfur Batteries

Trifluoromethanesulfonamide derivatives serve as relatively hydrophobic solvents in lithium-sulfur batteries. Their compatibility with lithium-ion systems and stability under battery conditions make them attractive alternatives to traditional solvents. Researchers explore their potential to enhance battery performance and safety .

Water-Tolerant Lewis Acid Catalysts

Triflamides exhibit Lewis acid behavior, making them effective catalysts in various reactions. Their water tolerance allows for reactions in aqueous environments, which is advantageous for green chemistry. Researchers have utilized triflamides to promote transformations such as Friedel-Crafts reactions and Diels-Alder reactions .

High-Purity N,N-Dialkyl-Trifluoromethanesulfonamide Synthesis

The synthesis of N,N-dialkyl-trifluoromethanesulfonamides, including N,N-diethyl-trifluoromethanesulfonamide, has practical applications. These compounds are hydrolytically stable and can form solid-electrolyte interphase (SEI) layers in lithium-ion batteries. Such SEI layers enhance battery performance and safety .

Transforming Reactivity in Organic Substrates

Trifluoromethanesulfonamides act as substituents that transform reactivity in organic substrates. Their presence can alter the behavior of neighboring functional groups, leading to novel synthetic pathways. Researchers continue to explore their impact on reactivity and selectivity in various chemical contexts .

Safety and Hazards

Mechanism of Action

Target of Action

It is primarily used as a reagent in organic synthesis reactions, particularly in the synthesis of fluorinated compounds .

Mode of Action

As a reagent, it likely interacts with other molecules to facilitate the formation of new chemical bonds, contributing to the synthesis of fluorinated compounds .

Biochemical Pathways

As a reagent in organic synthesis, it likely influences the pathways related to the synthesis of fluorinated compounds .

Result of Action

As a reagent, its primary effect would be the facilitation of chemical reactions, leading to the synthesis of fluorinated compounds .

properties

IUPAC Name |

N,N-diethyl-1,1,1-trifluoromethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO2S/c1-3-9(4-2)12(10,11)5(6,7)8/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNGTCLXUUOMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701044478 |

Source

|

| Record name | N,N-Diethyl-1,1,1-trifluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-trifluoromethanesulfonamide | |

CAS RN |

357-39-1 |

Source

|

| Record name | N,N-Diethyl-1,1,1-trifluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)

![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)

![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)

![2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6611948.png)